5-Phenyl-1,3,2lambda~4~-dioxathian-2-one
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Overview
Description
5-Phenyl-1,3,2lambda~4~-dioxathian-2-one is an organic compound characterized by a dioxathiane ring with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3,2lambda~4~-dioxathian-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted epoxides with sulfur-containing reagents to form the dioxathiane ring. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,2lambda~4~-dioxathian-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions may convert the compound into thiols or other reduced forms.
Substitution: The phenyl group or other substituents on the dioxathiane ring can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-Phenyl-1,3,2lambda~4~-dioxathian-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Phenyl-1,3,2lambda~4~-dioxathian-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-propionic acid
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
Uniqueness
5-Phenyl-1,3,2lambda~4~-dioxathian-2-one is unique due to its dioxathiane ring structure, which imparts distinct chemical and physical properties compared to similar compounds
Properties
CAS No. |
62738-17-4 |
---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
5-phenyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C9H10O3S/c10-13-11-6-9(7-12-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
NNJYZWBJOJDFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COS(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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